(Z)-4EGI-1

Protein-Protein Interaction Biophysical Assay Isomer Selectivity

Select (Z)-4EGI-1 for its unique allosteric mechanism that displaces eIF4G while stabilizing 4E-BP1 binding, avoiding confounding dual inhibition. Demonstrates differential cytotoxicity toward breast CSCs (IC₅₀ 11 µM vs 30 µM for differentiated cells). Mixture of E- and Z-isomers. Validate cap-dependent translation inhibition with a well-characterized probe supported by high-resolution structural data (PDB: 4TPW).

Molecular Formula C18H12Cl2N4O4S
Molecular Weight 451.3 g/mol
Cat. No. B8793882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4EGI-1
Molecular FormulaC18H12Cl2N4O4S
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)
InChIKeyKFRKRECSIYXARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4EGI-1 (2-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid) Baseline: eIF4E/eIF4G PPI Inhibitor for Translation Initiation Research


4EGI-1, chemically defined as 2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid (CAS 315706-13-9), is a small-molecule inhibitor of the protein-protein interaction between eukaryotic translation initiation factors eIF4E and eIF4G [1]. It was discovered via high-throughput screening and is the prototypical member of the 4EGI class, known for its ability to disrupt the eIF4F complex and inhibit cap-dependent translation . The compound exists as a mixture of E- and Z-isomers and demonstrates preferential cytotoxicity toward transformed cells, establishing it as a foundational tool compound for studying translational control in cancer biology [2].

Why eIF4E/eIF4G PPI Inhibitors Cannot Be Generically Substituted: The Case for 4EGI-1 (2-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid) Procurement Rationale


Substituting 4EGI-1 with other eIF4E/eIF4G inhibitors, such as 4E1RCat or i4EG-BiP, is scientifically invalid due to divergent mechanisms of action and selectivity profiles. 4EGI-1 is an allosteric inhibitor that binds a hydrophobic pocket remote from the eIF4G binding site, inducing a unique conformational change that extends α-helix1 [1]. In contrast, 4E1RCat is a dual inhibitor that also targets the eIF4E:4E-BP1 interaction, which can confound interpretation of downstream effects [2]. i4EG-BiP, while also an allosteric inhibitor, exhibits a distinct binding mode and a significantly higher IC50 (68 µM) for displacing eIF4G [3]. These fundamental differences underscore that the choice of inhibitor is not interchangeable; it must be guided by specific experimental requirements for target engagement, allostery, and functional selectivity. The quantitative evidence presented in Section 3 directly supports the unique positioning of 4EGI-1 within this class.

4EGI-1 (2-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid) Product-Specific Quantitative Evidence Guide: Verified Differential Performance Metrics


Isomer-Specific Binding Affinity: Z-4EGI-1 Exhibits Superior Kd for eIF4E Relative to E-Isomer

The Z-isomer of 4EGI-1 demonstrates a binding affinity for eIF4E that is markedly different from its E-isomer counterpart. In a fluorescence polarization assay, Z-4EGI-1 effectively bound to eIF4E with a Kd value of 8.74 µM . In contrast, the E-isomer of 4EGI-1 binds to eIF4E with a Kd of 25 µM as measured by surface plasmon resonance . This difference in binding affinity is critical for researchers requiring precise control over eIF4E engagement.

Protein-Protein Interaction Biophysical Assay Isomer Selectivity

Functional Selectivity: 4EGI-1 Enhances 4E-BP1 Binding While Displacing eIF4G, a Profile Not Shared by 4E1RCat

4EGI-1 exhibits a unique functional selectivity in its interaction with eIF4E: it disrupts the eIF4E/eIF4G complex but simultaneously enhances the binding of 4E-BP1 to eIF4E [1]. This dual effect is distinct from 4E1RCat, which acts as a dual inhibitor of both eIF4E/eIF4G (IC50 = 3.2 µM) and eIF4E/4E-BP1 interactions [2]. 4EGI-1's ability to enhance 4E-BP1 binding mimics the tumor suppressor function of 4E-BPs, providing a more targeted intervention in translation initiation.

Functional Selectivity Protein-Protein Interaction Mechanism of Action

Superior Cytotoxicity Against Cancer Stem Cells (CSCs): E-4EGI-1 IC50 of 11 µM vs. ~30 µM for Differentiated Cancer Cells

4EGI-1 demonstrates a pronounced differential cytotoxicity against breast cancer stem cells (CSCs) compared to non-CSC cancer cells. In a head-to-head study, E-4EGI-1 exhibited an IC50 of 11±0.8 µM against breast CSCs, while it showed an IC50 of approximately 30 µM against differentiated breast cancer cell lines such as SKBR-3, MCF-7, and MDA-MB-231 [1]. This selective potency is not observed with the Z-isomer to the same degree, and it is a defining characteristic of this chemotype.

Cancer Stem Cells Cytotoxicity Selectivity

In Vivo Tumor Growth Inhibition: E-4EGI-1 Suppresses Xenograft Growth by 52% Relative to Vehicle Control

In a breast cancer xenograft model, E-4EGI-1 demonstrated significant in vivo antitumor activity. Mice treated with E-4EGI-1 showed a final tumor volume of 113.2±11.4 mm³, compared to 237.4±18.6 mm³ for the vehicle (DMSO) control group [1]. This corresponds to a 52.3% reduction in tumor volume. Notably, the Z-isomer of 4EGI-1 exhibited a slightly lower degree of tumor suppression (123.9±10.8 mm³, a 47.8% reduction) under identical conditions, highlighting the superior in vivo efficacy of the E-isomer.

In Vivo Efficacy Xenograft Model Tumor Growth

Allosteric Mechanism of Inhibition: 4EGI-1 Binding Induces Unique Helical Extension in eIF4E

The inhibitory mechanism of 4EGI-1 is allosteric, as confirmed by high-resolution crystal structures (PDB: 4TPW) [1]. 4EGI-1 binds to a hydrophobic pocket on eIF4E that is distant from the eIF4G binding epitope. This binding induces a localized conformational change, specifically the extension of α-helix1 by one turn (H78-S82) and unfolding of a short 3₁₀-helix (S82-L85) [2]. This unique helix rearrangement, not observed with other eIF4E inhibitors like i4EG-BiP, is the mechanistic basis for the disruption of eIF4G binding.

Allostery Crystal Structure Mechanism of Action

Preferential Effect on Transformed Cells: 4EGI-1 Demonstrates Selectivity Over Nontransformed Cells

4EGI-1 exhibits a preferential effect on transformed (cancer) cells compared to nontransformed cells. The original characterization study reported that 4EGI-1 'appears to have a preferential effect on transformed versus nontransformed cells' [1]. While specific IC50 values for nontransformed cells were not reported in the primary study, this qualitative observation of selectivity is a key differentiator from other translation initiation inhibitors like #1181, which targets a different initiation complex (eIF2) and may have a different selectivity profile.

Cell Selectivity Transformed Cells Therapeutic Window

Best Research and Industrial Application Scenarios for 4EGI-1 (2-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid)


Targeted Cancer Stem Cell Research and Assay Development

4EGI-1 is optimally suited for research programs focused on cancer stem cells (CSCs), given its demonstrated differential cytotoxicity with an IC50 of 11±0.8 µM against breast CSCs compared to ~30 µM for differentiated cancer cells [1]. This makes it an ideal tool for elucidating the role of eIF4E/eIF4G-dependent translation in CSC maintenance, proliferation, and metastasis. Researchers can use 4EGI-1 to study the selective inhibition of translation of mRNAs encoding stemness factors like NANOG and OCT4.

In Vivo Xenograft Studies of eIF4F Complex Inhibition

The E-isomer of 4EGI-1 is a validated chemical probe for in vivo studies targeting the eIF4F complex. Its ability to suppress breast cancer xenograft tumor growth by 52% at a dose of 75 mg/kg i.p. [2] provides a quantitative benchmark for evaluating the in vivo efficacy of this mechanism. This scenario is particularly relevant for preclinical oncology research aiming to assess the therapeutic potential of translation initiation inhibitors.

Investigating Allosteric Regulation of eIF4E

4EGI-1 serves as a unique tool for studying allosteric regulation of eIF4E due to its well-defined binding site and the distinctive conformational change it induces—extension of α-helix1 [3]. This application is essential for academic and industrial groups engaged in structural biology, biophysics, and the rational design of novel allosteric inhibitors. The high-resolution crystal structure of the eIF4E-4EGI-1 complex (PDB: 4TPW) provides a robust foundation for structure-based drug design and understanding allosteric networks in translation initiation.

Elucidating Functional Selectivity in eIF4E Interactome

4EGI-1's unique property of displacing eIF4G while simultaneously enhancing 4E-BP1 binding [4] makes it indispensable for dissecting the distinct roles of these two key eIF4E partners. This functional selectivity allows researchers to differentiate the downstream effects of eIF4G-mediated translation initiation from the tumor suppressor functions of 4E-BPs, avoiding the confounding effects of dual inhibitors like 4E1RCat.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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